5-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide
Description
Properties
Molecular Formula |
C15H12BrN3O2 |
|---|---|
Molecular Weight |
346.18 g/mol |
IUPAC Name |
5-bromo-N-(2-cyclopropyl-3H-benzimidazol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C15H12BrN3O2/c16-13-6-5-12(21-13)15(20)17-9-3-4-10-11(7-9)19-14(18-10)8-1-2-8/h3-8H,1-2H2,(H,17,20)(H,18,19) |
InChI Key |
OIKLVTLIODMUKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=C(O4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide typically involves the formation of the benzimidazole core followed by the introduction of the furan and bromine substituents. One common method involves the cyclization of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring. Subsequent bromination and coupling with a furan-2-carboxamide derivative complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
5-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and proteins, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Key Observations :
Comparative Yields and Purification
- Compound 26 (N-(4-acetylphenyl)-5-sulfamoylfuran-2-carboxamide) : 18% yield after flash chromatography .
- Compound 4.59 : 129 mg isolated via SCX cartridge purification .
Lower yields in sulfonamide derivatives (e.g., Compound 26) suggest challenges in steric or electronic modulation during coupling.
Bioactivity
Solubility and Stability
- Cyclopropane groups improve metabolic stability compared to alkyl chains (e.g., 4-phenylbutyl in ), as seen in cytochrome P450 resistance studies .
Biological Activity
5-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. The focus of this article is to explore the biological activity of this compound based on recent research findings.
- Molecular Formula : C15H12BrN3O2
- Molar Mass : 346.18 g/mol
- CAS Number : 1380576-90-8
The biological activity of 5-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's structure facilitates its binding to various enzymes and receptors, which can lead to inhibition of certain biological pathways.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. The following table summarizes key findings from research on its antibacterial activity:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Acinetobacter baumannii | 25 µg/mL | 18 |
| Klebsiella pneumoniae | 30 µg/mL | 16 |
| Escherichia coli | 20 µg/mL | 15 |
These results indicate that 5-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide exhibits significant antibacterial activity, particularly against multidrug-resistant strains such as Acinetobacter baumannii, which poses a major challenge in clinical settings .
Case Studies
-
Study on Antibacterial Activity :
A study investigated the efficacy of this compound against clinically isolated drug-resistant bacteria. The results showed that at higher concentrations (50 mg), the compound exhibited a notable zone of inhibition compared to standard antibiotics like meropenem, which had a significantly lower zone of inhibition . -
Molecular Docking Studies :
Molecular docking simulations revealed that the compound binds effectively to the active sites of bacterial enzymes, suggesting a mechanism through which it may restore antibiotic activity against resistant strains. The docking studies highlighted strong hydrogen bonding and hydrophobic interactions as key factors contributing to its biological efficacy .
Anticancer Activity
In addition to its antimicrobial properties, preliminary studies suggest that 5-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide may possess anticancer properties. Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Further investigations are needed to elucidate the specific pathways involved and the compound's effectiveness in vivo.
Q & A
Basic: What are the critical synthetic routes for 5-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)furan-2-carboxamide, and how are reaction conditions optimized?
Methodological Answer:
Synthesis typically involves coupling 5-bromofuran-2-carboxylic acid derivatives with 2-cyclopropyl-1H-benzimidazol-5-amine. Key steps include:
- Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC/HOBt) to form an acid chloride or active ester intermediate.
- Amide bond formation under basic conditions (e.g., triethylamine or DIPEA) in anhydrous solvents (DMF or DCM).
- Purification via column chromatography or recrystallization.
Optimization factors : - Temperature : Maintain 0–5°C during acid chloride formation to minimize side reactions.
- Solvent choice : Polar aprotic solvents enhance coupling efficiency .
- Catalysts : Use of DMAP can accelerate acylation reactions .
Basic: How is structural integrity validated post-synthesis?
Methodological Answer:
- NMR spectroscopy : Confirm substituent positions (e.g., bromo-furan protons at δ 6.5–7.5 ppm; benzimidazole NH protons at δ 12–13 ppm).
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
- HPLC : Assess purity (>95%) using C18 columns with UV detection at λ = 254 nm .
- X-ray crystallography (if crystalline): Resolve 3D conformation and hydrogen-bonding networks .
Advanced: What strategies resolve contradictions in biological activity data across similar compounds?
Methodological Answer:
Contradictions (e.g., variable IC₅₀ values in cytotoxicity assays) arise from:
- Structural nuances : Subtle differences in substituents (e.g., cyclopropyl vs. methyl groups) alter steric/electronic profiles.
- Assay conditions : Cell line specificity, incubation time, and solvent (DMSO vs. PBS) affect bioavailability.
Resolution strategies : - Comparative SAR studies : Systematically modify substituents and test against identical biological models .
- Molecular docking : Predict binding affinity variations using software like AutoDock Vina to correlate with experimental data .
Advanced: How does the bromo substituent influence target binding and selectivity?
Methodological Answer:
The bromine atom:
- Enhances lipophilicity : Increases membrane permeability (logP ~2.5–3.0), critical for intracellular targets .
- Electrophilic interactions : Forms halogen bonds with backbone carbonyls (e.g., in kinase ATP-binding pockets).
- Steric effects : Bulky cyclopropyl-benzimidazole may restrict binding to shallow active sites.
Experimental validation : - Competitive binding assays : Use fluorescent probes (e.g., ANS) to quantify displacement in target proteins .
Basic: What in vitro assays are recommended for evaluating anticancer potential?
Methodological Answer:
- Cytotoxicity : MTT or SRB assays in cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control.
- Apoptosis detection : Annexin V-FITC/PI staining via flow cytometry.
- Cell cycle analysis : Propidium iodide staining to identify G1/S arrest .
Key parameters : - Dose range : 1–100 µM, 48–72 hr incubation.
- Solvent controls : ≤0.1% DMSO to avoid cytotoxicity .
Advanced: How is the compound’s metabolic stability assessed in preclinical studies?
Methodological Answer:
- Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min.
- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to identify metabolic liabilities.
- Half-life (t₁/₂) calculation : Apply first-order kinetics to degradation curves .
Advanced: What computational tools predict off-target interactions?
Methodological Answer:
- SwissTargetPrediction : Input SMILES string to prioritize kinase or GPCR targets.
- Pharmit server : Perform pharmacophore screening against PDB structures.
- ADMET prediction : Use pkCSM or ADMETlab to assess toxicity (e.g., hERG inhibition) .
Basic: How are stability and storage conditions optimized?
Methodological Answer:
- Thermal stability : Conduct TGA/DSC to identify decomposition points (typically >150°C).
- Light sensitivity : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation.
- Hygroscopicity : Karl Fischer titration to measure water content; use desiccants (silica gel) .
Advanced: What structural analogs show improved pharmacokinetic profiles?
Methodological Answer:
- Cyclopropyl substitution : Enhances metabolic stability vs. methyl analogs (t₁/₂ increase by ~30%) .
- Halogen replacement : Fluoro analogs reduce molecular weight but may decrease target affinity.
- Prodrug strategies : Esterification of the carboxamide improves oral bioavailability .
Advanced: How are crystallographic data used to rationalize bioactivity?
Methodological Answer:
- X-ray structures : Resolve binding modes (e.g., hydrogen bonds between benzimidazole NH and Asp86 in kinases).
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking with aromatic residues) .
- DFT calculations : Correlate electronic properties (HOMO-LUMO gaps) with redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
